molecular formula C15H15NO B183670 (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one CAS No. 138716-23-1

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one

Cat. No. B183670
M. Wt: 225.28 g/mol
InChI Key: IUVYDBZSZDZCMG-MDZDMXLPSA-N
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Description

“(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one” is a chemical compound with the CAS Number: 138716-23-1 . Its molecular weight is 225.29 . The IUPAC name for this compound is (2E)-3-(dimethylamino)-1-(2-naphthyl)-2-propen-1-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15NO/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,1-2H3/b10-9+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a solid . It has a melting point range of 117 - 120 degrees Celsius .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, including derivatives related to the specified compound, are crucial in diagnosing Alzheimer's disease. These ligands, such as [18F]-FDDNP, allow for the in vivo measurement of amyloid plaques in the brain, offering insights into the pathophysiological mechanisms and progression of Alzheimer's disease. The use of PET amyloid imaging has emerged as a breakthrough, enabling the early detection of Alzheimer's disease and evaluating new antiamyloid therapies (Nordberg, 2007).

Skin Studies Using Multiphoton Excitation Microscopy

Multiphoton excitation microscopy-based methods utilize specific fluorescence probes, including naphthalene derivatives, to study the skin's structural and dynamical aspects. These methods provide spatially resolved information on parameters such as water dipolar relaxation and proton activity, contributing to comparative studies of normal and abnormal skin tissues and improving understanding of skin heterogeneity (Bloksgaard, Brewer, & Bagatolli, 2013).

Naphthalimide Derivatives in Medicinal Applications

Naphthalimide compounds, featuring a naphthalene framework, show extensive potential in medicinal applications due to their ability to interact with biological molecules. These derivatives have been investigated as anticancer agents, some of which have entered clinical trials, and explored for treating various diseases. Additionally, they serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting the expansive medicinal applications of naphthalene-based compounds (Gong, Addla, Lv, & Zhou, 2016).

Mass Transfer Measurements Using Naphthalene Sublimation

The naphthalene sublimation method is a valuable tool for studying mass and heat transfer in various applications. This technique is particularly useful for examining complex flows and geometries, demonstrating the versatile applications of naphthalene and its derivatives in engineering and environmental sciences (Goldstein & Cho, 1995).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(E)-3-(dimethylamino)-1-naphthalen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVYDBZSZDZCMG-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401199204
Record name (2E)-3-(Dimethylamino)-1-(2-naphthalenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one

CAS RN

138716-23-1
Record name (2E)-3-(Dimethylamino)-1-(2-naphthalenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138716-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(Dimethylamino)-1-(2-naphthalenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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